molecular formula C9H9N5OS B2935149 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one CAS No. 869068-71-3

4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one

Cat. No. B2935149
CAS RN: 869068-71-3
M. Wt: 235.27
InChI Key: HTRIVOLIXKXNKP-UHFFFAOYSA-N
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Description

Compounds with structures similar to “4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one” often exhibit a wide range of pharmacological activities . They are typically employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of various precursors in different molar ratios . For instance, new complexes can be obtained from solution or hydrothermal reactions of metal salts with similar compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be complex. For example, new complexes obtained from reactions of metal salts with similar compounds can form 1D zigzag coordination chains .


Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For instance, they can be involved in hydrothermal reactions with metal salts to form new complexes .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine core, such as 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one , have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial properties. The structural framework of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one suggests it could be effective against various microbial pathogens, contributing to the development of new antimicrobial agents .

Antiviral Applications

The pyrimidine moiety is also associated with antiviral activities. Research into compounds like 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one could lead to the discovery of new antiviral drugs, particularly against viruses that have developed resistance to current treatments .

Antitumor Effects

Pyrimidine derivatives have been evaluated for their antitumor effects. The unique structure of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one may interact with specific biological targets, offering a pathway for the development of new cancer therapies .

Pharmaceutical Drug Design

The compound’s molecular structure allows for the design of privileged structures in medicinal chemistry. It can serve as a scaffold for developing a wide range of pharmacologically active drugs, including those targeting central nervous system disorders .

Chemical Biology

In chemical biology, 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one can be used to construct libraries of novel heterocyclic compounds. These libraries can be screened for a variety of biological activities, aiding in the discovery of new biological probes or therapeutic agents .

Mechanism of Action

While the mechanism of action for “4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one” is not specifically known, similar compounds have been found to exhibit anti-fibrotic activities .

properties

IUPAC Name

4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c10-14-8(15)5-12-13-9(14)16-6-7-3-1-2-4-11-7/h1-5H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRIVOLIXKXNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331763
Record name 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

869068-71-3
Record name 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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